molecular formula C18H17NO6S B2926748 Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate CAS No. 2309592-40-1

Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate

Cat. No.: B2926748
CAS No.: 2309592-40-1
M. Wt: 375.4
InChI Key: KXWVMGMYEHJTAR-UHFFFAOYSA-N
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Description

Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate is an organic compound with the molecular formula C18H17NO6S This compound is characterized by the presence of a benzoate ester group, a sulfamoyl group, and a bis(furan-2-yl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bis(furan-2-yl)ethyl moiety: This can be achieved through a Friedel-Crafts alkylation reaction where furan is alkylated with an appropriate alkyl halide.

    Introduction of the sulfamoyl group: The bis(furan-2-yl)ethyl intermediate is then reacted with sulfamoyl chloride in the presence of a base to introduce the sulfamoyl group.

    Esterification: Finally, the resulting compound is esterified with methyl 4-hydroxybenzoate under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced sulfamoyl derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and its biological activity.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The bis(furan-2-yl)ethyl moiety can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-bis(furan-2-yl)benzoate: Similar structure but lacks the sulfamoyl group.

    Methyl 4-{[2-(furan-2-yl)ethyl]sulfamoyl}benzoate: Similar structure but with only one furan ring.

Uniqueness

Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate is unique due to the presence of both the bis(furan-2-yl)ethyl moiety and the sulfamoyl group, which confer distinct chemical properties and potential biological activities compared to its analogs.

Properties

IUPAC Name

methyl 4-[2,2-bis(furan-2-yl)ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S/c1-23-18(20)13-6-8-14(9-7-13)26(21,22)19-12-15(16-4-2-10-24-16)17-5-3-11-25-17/h2-11,15,19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWVMGMYEHJTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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